molecular formula C14H13BO2 B13408764 [(1E)-2-{[1,1'-biphenyl]-4-yl}ethenyl]boronic acid

[(1E)-2-{[1,1'-biphenyl]-4-yl}ethenyl]boronic acid

Cat. No.: B13408764
M. Wt: 224.06 g/mol
InChI Key: NTRGFVQIGQYKIL-UHFFFAOYSA-N
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Description

[(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure through an ethenyl linkage. The unique structure of [(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid makes it a valuable reagent in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid typically involves the reaction of 4-bromo-1,1’-biphenyl with a suitable boron reagent under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling reaction, where 4-bromo-1,1’-biphenyl is reacted with vinylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of [(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

[(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [(1E)-2-{[1,1’-biphenyl]-4-yl}ethenyl]boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-phenylphenyl)ethenylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRGFVQIGQYKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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